Samarium(III) sulfate octahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

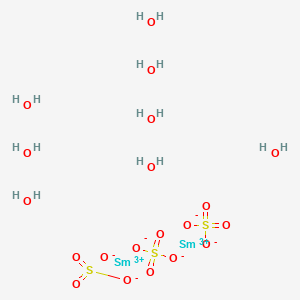

Samarium(III) sulfate octahydrate, also known as disamarium trisulfate octahydrate, is a compound with the molecular formula Sm2(SO4)3 · 8H2O and a molecular weight of 733.03 . It appears as a light yellow crystalline powder .

Molecular Structure Analysis

The molecular structure of Samarium(III) sulfate octahydrate consists of two samarium ions (Sm+3), three sulfate ions (SO4-2), and eight water molecules . The InChI Key for this compound is LVSITDBROURTQX-UHFFFAOYSA-H .Physical And Chemical Properties Analysis

Samarium(III) sulfate octahydrate is a solid with a density of 2.93 g/mL at 25 °C . It is sparingly soluble in water .Scientific Research Applications

High-Purity Salts

Samarium(III) sulfate octahydrate is used as a high-purity salt . High-purity salts are essential in various scientific research fields, including chemistry, materials science, and environmental science.

Catalyst

Samarium(III) sulfate octahydrate serves as a catalyst . In chemistry, catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Laser Applications

Samarium is used in laser applications . Specifically, it’s used in filter glass on Nd:YAG solid state lasers. Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet) is a crystal that is used as a lasing medium for solid-state lasers.

Dielectric Properties

Samarium(III) sulfate octahydrate is noted for its dielectric properties . Dielectric materials are insulating materials that can be polarized by an applied electric field. When a dielectric material is placed in an electric field, electric charges do not flow through the material, instead, they slightly shift from their average equilibrium positions causing dielectric polarization.

Formation of Stable Titanate Compounds

Samarium forms stable titanate compounds . These compounds have useful dielectric properties, making them valuable in the field of electronics and communications.

Research Use Only (RUO)

Samarium(III) sulfate octahydrate is labeled as “Research Use Only” (RUO) . This means it’s primarily intended for in vitro diagnostic use and scientific research, not for therapeutic or diagnostic use in humans or animals.

Safety and Hazards

Samarium(III) sulfate octahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name |

samarium(3+);trisulfate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICAFVHZPBSARB-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Sm2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13465-58-2 |

Source

|

| Record name | Samarium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)